![molecular formula C18H22N2O2 B7468217 2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one is a chemical compound with potential applications in scientific research. It is also known as DPI or rottlerin, and is a natural product derived from the plant Mallotus philippinensis. Its unique chemical structure and properties have led to extensive research on its potential uses in biological and medical fields.
Mecanismo De Acción
The mechanism of action of DPI is complex and involves several pathways. It has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell signaling and regulation. This inhibition leads to downstream effects such as the modulation of ion channels, gene expression, and apoptosis. DPI has also been shown to inhibit mitochondrial respiration, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, DPI has been found to induce apoptosis, inhibit proliferation, and modulate cell cycle progression. In neurons, DPI has been shown to modulate ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and plasticity. In immune cells, DPI has been found to modulate cytokine production, inhibit T cell activation, and promote regulatory T cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPI in lab experiments is its specificity for PKC inhibition, which allows for the selective modulation of downstream pathways. However, DPI has also been found to have off-target effects on other enzymes and pathways, which can complicate interpretation of results. Additionally, the use of DPI in vivo can be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several potential future directions for research on DPI. One avenue is the development of more potent and selective PKC inhibitors based on the DPI scaffold. Another direction is the investigation of DPI's potential therapeutic applications in various diseases, such as cancer, neurological disorders, and autoimmune disorders. Additionally, further studies are needed to elucidate the complex mechanisms of action of DPI and its downstream effects on cellular pathways.
Métodos De Síntesis
The synthesis of DPI involves several steps, including the isolation of the natural product from the plant, purification, and chemical modification. One commonly used method involves the use of a Grignard reagent to add a methyl group to the isoindolone ring, followed by oxidation to form the ketone group. This is then reacted with the piperidine derivative to form DPI.
Aplicaciones Científicas De Investigación
DPI has been studied extensively for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, and inhibiting tumor growth. In neuroscience, DPI has been found to modulate the activity of ion channels and neurotransmitter receptors, and has potential therapeutic applications in neurological disorders such as Parkinson's disease. In immunology, DPI has been shown to modulate immune responses, and has potential applications in the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-13(2)10-19(9-12)17(21)11-20-14(3)15-6-4-5-7-16(15)18(20)22/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIZKGRFAGXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


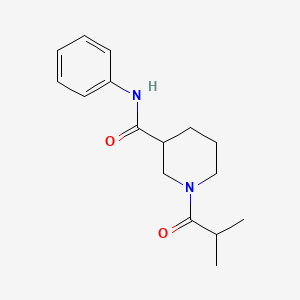
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
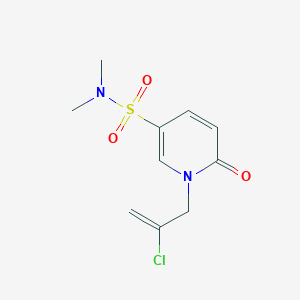


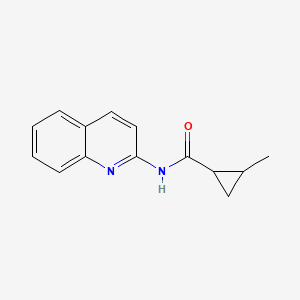
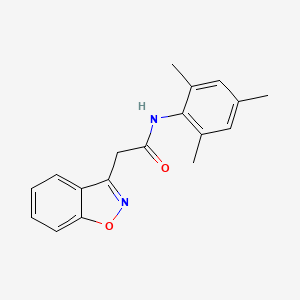
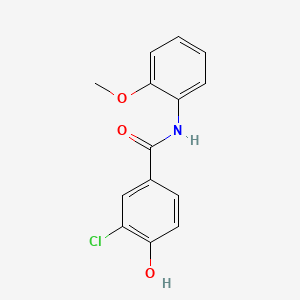
![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)


![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)